1-Cyclobutyl-2,2-dimethylpiperazine
Description
Significance of Piperazine (B1678402) Scaffolds in Chemical Biology
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netwisdomlib.org This designation stems from its frequent appearance in the molecular structures of numerous approved drugs and biologically active compounds. nih.govwikipedia.org The presence of two nitrogen atoms allows for the introduction of various substituents, enabling the fine-tuning of a molecule's properties to achieve desired biological effects. nih.govwisdomlib.org
The Role of Cycloalkyl Moieties in Molecular Design
Cycloalkyl groups, such as the cyclobutyl moiety, are increasingly incorporated into molecular designs to modulate the properties of drug candidates and other functional molecules. patsnap.comontosight.ai The introduction of a cycloalkyl group can significantly impact a molecule's lipophilicity, metabolic stability, and conformational rigidity. patsnap.com By restricting the conformational freedom of a molecule, cycloalkyl groups can help to lock it into a bioactive conformation, potentially leading to enhanced binding affinity for a biological target. nih.gov
Specifically, the cyclobutyl group offers a unique three-dimensional structure that can fill hydrophobic pockets in protein binding sites. ontosight.ai Its incorporation can lead to improved pharmacokinetic profiles and can be a strategy to replace or constrain flexible alkyl chains, thereby enhancing metabolic stability. ontosight.ai
Overview of 1-Cyclobutyl-2,2-dimethylpiperazine in Scientific Literature
Direct and extensive scientific literature specifically detailing the research findings on this compound is sparse. However, its chemical structure suggests a deliberate design to combine the advantageous properties of both the piperazine scaffold and the cyclobutyl moiety. The gem-dimethyl substitution at the 2-position of the piperazine ring is a notable feature, likely introduced to sterically hinder metabolic pathways and to influence the conformational preference of the ring.
The synthesis of the parent 2,2-dimethylpiperazine (B1315816) has been described in patent literature, often as an intermediate for more complex molecules. google.com The subsequent attachment of a cyclobutyl group at the 1-position would likely proceed through standard N-alkylation reactions. The resulting compound, this compound, represents a chemical entity with potential for exploration in various research areas, particularly in the development of novel central nervous system agents or other therapeutic candidates, leveraging the established roles of its constituent chemical motifs.
Structure
3D Structure
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-cyclobutyl-2,2-dimethylpiperazine |
InChI |
InChI=1S/C10H20N2/c1-10(2)8-11-6-7-12(10)9-4-3-5-9/h9,11H,3-8H2,1-2H3 |
InChI Key |
IEXHYECWTCLETA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCN1C2CCC2)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclobutyl 2,2 Dimethylpiperazine and Its Analogues
Strategies for Piperazine (B1678402) Ring Formation
The formation of the piperazine ring is a foundational step in the synthesis of 1-cyclobutyl-2,2-dimethylpiperazine. This can be achieved through various cyclization strategies.
Traditional methods for piperazine ring synthesis often involve the cyclization of precursors like N,N'-disubstituted ethylenediamines or the reduction of piperazine-2,5-diones (diketopiperazines). One common approach involves the reaction of an ethylenediamine (B42938) derivative with a dihaloethane. Another classic method is the cyclization of amino alcohols. For instance, diethanolamine (B148213) can be cyclized with a suitable amine to form the piperazine ring.
A well-established route involves the reaction of ethylenediamine with ethyl 2-bromo-2-methylpropanoate, which leads to the formation of 3,3-dimethyl-piperazin-2-one. This intermediate can then be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield 2,2-dimethylpiperazine (B1315816). google.com However, this method has drawbacks, including the use of mutagenic reagents and large quantities of metal hydrides, posing safety and scalability issues. google.com
| Precursor 1 | Precursor 2 | Product | Reference |
| Ethylenediamine | Ethyl 2-bromo-2-methylpropanoate | 3,3-Dimethyl-piperazin-2-one | google.com |
| 3,3-Dimethyl-piperazin-2-one | Lithium aluminum hydride | 2,2-Dimethylpiperazine | google.com |
More recent and advanced methods offer milder conditions, greater efficiency, and broader substrate scope. These include transition-metal-catalyzed cyclizations and multi-component reactions.
Palladium-catalyzed reactions have emerged as powerful tools for constructing the piperazine skeleton. For example, a modular synthesis of highly substituted piperazines has been developed via a palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. acs.org This method provides access to a wide range of piperazine derivatives with high regio- and stereochemical control under mild conditions. acs.org
Another innovative strategy is the Stannyl Amine Protocol (SnAP), which allows for the convergent synthesis of piperazines from aldehydes. encyclopedia.pubmdpi.com This method involves the cyclization of a tin-substituted diamine reagent with an aldehyde, mediated by copper. While effective, it requires stoichiometric amounts of copper. mdpi.com To address this, photoredox-catalyzed versions have been developed. mdpi.com
A novel process for synthesizing 2,2-dimethylpiperazine involves the reaction of 2-chloro-2-methylpropanal with ethylenediamine in an organic solvent. google.com This route avoids some of the hazardous reagents used in more traditional methods.
More recently, a general approach for building a piperazine ring involves the sequential double Michael addition of nitrosoalkenes to a primary amine, followed by a catalytic reductive cyclization of the resulting dioxime. nih.gov This strategy allows for the conversion of a primary amino group into a piperazine ring, offering a way to modify bioactive molecules. nih.gov
| Method | Key Reagents/Catalysts | Features | Reference |
| Palladium-Catalyzed Cyclization | Propargyl carbonates, bis-nitrogen nucleophiles, Pd catalyst | Modular, high regio- and stereocontrol, mild conditions | acs.org |
| Stannyl Amine Protocol (SnAP) | Aldehydes, tin-substituted diamines, Copper | Convergent, mild conditions | encyclopedia.pubmdpi.com |
| Reductive Cyclization of Dioximes | Primary amines, nitrosoalkenes, Pd/C or Ra-Ni catalyst | General approach, allows for structural modification | nih.gov |
| Reaction of Halo-aldehyde | 2-chloro-2-methylpropanal, ethylenediamine | Avoids some hazardous reagents | google.com |
Introduction of the Cyclobutyl Substituent
Once the 2,2-dimethylpiperazine core is obtained, the next step is the introduction of the cyclobutyl group at one of the nitrogen atoms.
Direct N-alkylation via nucleophilic substitution is a common method for introducing alkyl groups to the piperazine ring. This typically involves reacting 2,2-dimethylpiperazine with a cyclobutyl halide (e.g., cyclobutyl bromide) or a cyclobutyl sulfonate in the presence of a base.
Reductive amination is another widely used and versatile method. youtube.com This process involves the reaction of 2,2-dimethylpiperazine with cyclobutanone (B123998) in the presence of a reducing agent. youtube.comgoogle.com A key advantage is that it can often be performed as a one-pot reaction. youtube.com Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently employed because they are selective for the reduction of the intermediate iminium ion over the starting ketone. nih.gov Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be used. youtube.comgoogle.com
| Method | Piperazine Reactant | Cyclobutyl Source | Reducing Agent/Base | Key Features | Reference |
| Direct N-Alkylation | 2,2-Dimethylpiperazine | Cyclobutyl bromide | Base (e.g., K₂CO₃) | Standard nucleophilic substitution | mdpi.com |
| Reductive Amination | 2,2-Dimethylpiperazine | Cyclobutanone | NaBH(OAc)₃ or NaBH₃CN | One-pot procedure, mild conditions | youtube.comnih.gov |
While direct introduction of a pre-formed cyclobutyl group is more common, alternative strategies could involve constructing the cyclobutyl ring on the piperazine nitrogen or using specialized coupling reactions. These methods are less common for simple alkyl substituents but are part of the broader toolkit of synthetic chemistry.
Functionalization and Derivatization of the Piperazine Scaffold
Further modifications of the this compound scaffold can be achieved to explore structure-activity relationships for various applications. The remaining N-H bond on the piperazine ring is a prime site for further functionalization. This can be accomplished through acylation, sulfonation, or another alkylation reaction to generate diverse derivatives.
In recent years, direct C-H functionalization of the piperazine ring has emerged as a powerful strategy to introduce substituents at the carbon atoms of the ring, which is traditionally difficult. encyclopedia.pubmdpi.com Photoredox catalysis has enabled the direct α-C–H arylation, vinylation, and heteroarylation of N-Boc protected piperazines. encyclopedia.pubmdpi.com These methods typically involve the generation of an α-amino radical via single-electron transfer, which then couples with a suitable partner. encyclopedia.pubmdpi.com While these methods often require an N-acyl or N-Boc protecting group, they open up new avenues for creating structurally diverse piperazine derivatives that are otherwise difficult to access. nih.gov
Manganese(III) acetate-mediated oxidative radical cyclization is another method used to functionalize piperazine derivatives, for example, by reacting them with 1,3-dicarbonyl compounds to form piperazine-containing dihydrofuran molecules. nih.gov
| Functionalization Type | Reaction | Reagents/Catalysts | Purpose |
| N-H Functionalization | Acylation, Alkylation, Sulfonylation | Acyl chlorides, alkyl halides, sulfonyl chlorides | Introduce diverse substituents on the second nitrogen |
| C-H Functionalization | Photoredox-catalyzed arylation/vinylation | Ir(ppy)₃, photocatalyst | Directly modify the carbon backbone of the piperazine ring |
N-Substitution Reactions
The introduction of the cyclobutyl group onto the 2,2-dimethylpiperazine scaffold is a key synthetic step, achieved primarily through N-substitution reactions. The secondary amine of the 2,2-dimethylpiperazine core acts as a nucleophile, enabling the formation of a new carbon-nitrogen bond. Several established methods for N-alkylation of piperazines are applicable.
One of the most direct methods is nucleophilic substitution , where 2,2-dimethylpiperazine is reacted with a cyclobutyl halide (e.g., cyclobutyl bromide) or a cyclobutyl sulfonate (e.g., cyclobutyl tosylate). These reactions are typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction, which can otherwise protonate the starting amine, rendering it non-nucleophilic. researchgate.net The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side products, such as the dialkylated piperazine. google.com
Another powerful technique is reductive amination . This two-step, one-pot process involves the reaction of 2,2-dimethylpiperazine with cyclobutanone to form an intermediate enamine or iminium ion, which is then reduced in situ to yield the final N-cyclobutyl product. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). Reductive amination is often favored for its mild conditions and broad substrate scope. nih.gov
A less direct, yet effective, method involves the alkylation of a protected piperazine intermediate . For instance, one nitrogen of the 2,2-dimethylpiperazine can be protected with a group like tert-butoxycarbonyl (Boc), allowing for the selective alkylation of the unprotected nitrogen. Following the introduction of the cyclobutyl group, the Boc protecting group is removed under acidic conditions to yield the desired product. This strategy offers excellent control over selectivity, preventing the formation of di-substituted byproducts. researchgate.net
| Method | Reagents | Key Features |
| Nucleophilic Substitution | 2,2-dimethylpiperazine, Cyclobutyl bromide/tosylate, Base (e.g., K₂CO₃, Et₃N) | Direct, but can lead to dialkylation without proper control of stoichiometry. researchgate.netgoogle.com |
| Reductive Amination | 2,2-dimethylpiperazine, Cyclobutanone, Reducing agent (e.g., NaBH(OAc)₃) | Mild conditions, high selectivity for mono-alkylation. nih.gov |
| Protected Intermediate Alkylation | N-Boc-2,2-dimethylpiperazine, Cyclobutyl halide, Deprotection (e.g., TFA, HCl) | Multi-step process offering high selectivity and control. researchgate.net |
C-Substitution and Ring Modification Strategies
While N-substitution on the piperazine ring is relatively straightforward, introducing substituents onto the carbon atoms of the ring presents a greater synthetic challenge. beilstein-journals.org Such modifications are crucial for creating structural diversity and fine-tuning the pharmacological properties of piperazine-based compounds. These strategies are typically applied to the piperazine core before the N-cyclobutyl group is introduced.
A significant advancement in this area is the direct C-H functionalization of the piperazine ring. This modern approach allows for the introduction of substituents at the C2 position. One method involves the α-lithiation of an N-Boc protected piperazine using a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a ligand like (−)-sparteine for asymmetric synthesis. The resulting lithiated intermediate can then react with various electrophiles to install a wide range of functional groups. beilstein-journals.orgnih.gov This technique allows for precise modification of the piperazine backbone.
Ring modification strategies often involve building the substituted piperazine ring from acyclic precursors. For example, palladium-catalyzed cyclization reactions can assemble highly substituted piperazines from diamine components and propargyl units. nih.gov This approach provides access to complex substitution patterns that are difficult to achieve through modification of a pre-formed piperazine ring. These methods construct the core structure with the desired C-substituents already in place.
| Strategy | Description | Typical Reagents | Position of Substitution |
| Direct C-H Functionalization | Deprotonation of an N-protected piperazine followed by reaction with an electrophile. beilstein-journals.org | N-Boc-piperazine, s-BuLi, TMEDA, Electrophile (e.g., TMSCl, DMF) | C2-position |
| Asymmetric Lithiation | Enantioselective deprotonation using a chiral ligand to create chiral C-substituted piperazines. beilstein-journals.orgnih.gov | N-Boc-piperazine, s-BuLi, (-)-sparteine | C2-position |
| Catalytic Cyclization | Construction of the piperazine ring from acyclic precursors to incorporate substituents. | Diamines, Propargyl carbonates, Palladium catalyst | Various positions depending on precursors |
Formation of Salts and Other Research Intermediates
The synthesis of this compound often involves the use and creation of key intermediates. Furthermore, as a basic compound, it can be converted into various salts, a common practice in pharmaceutical development to enhance properties like solubility, stability, and ease of handling.
A crucial research intermediate is the N-protected version of the piperazine core, such as tert-butyl 2,2-dimethylpiperazine-1-carboxylate (N-Boc-2,2-dimethylpiperazine) . This intermediate is synthesized by reacting 2,2-dimethylpiperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group protects one of the nitrogens, preventing it from reacting in subsequent steps and allowing for selective functionalization of the other nitrogen or the carbon backbone. beilstein-journals.org
Salt formation is achieved by reacting the final basic compound, this compound, with a suitable acid. The lone pairs on the nitrogen atoms can accept protons, forming ammonium (B1175870) salts. The choice of acid determines the properties of the resulting salt. For research and pharmaceutical applications, common salts include hydrochlorides, sulfates, tartrates, and citrates. For example, reacting the parent compound with hydrochloric acid would yield this compound hydrochloride. This process is generally a straightforward acid-base reaction performed in a suitable solvent. google.com
| Compound Type | Purpose | Example Reactants |
| N-Protected Intermediates | Enable selective reactions on other parts of the molecule. | 2,2-dimethylpiperazine, Di-tert-butyl dicarbonate (Boc₂O) |
| Salts | Improve physicochemical properties (e.g., solubility, stability). | This compound, Acid (e.g., HCl, H₂SO₄, Tartaric acid) |
Structure Activity Relationship Sar Studies of 1 Cyclobutyl 2,2 Dimethylpiperazine Derivatives
Impact of Piperazine (B1678402) Substitution Patterns on Biological Activity
The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to be modified at its two nitrogen atoms, influencing a molecule's physicochemical properties and pharmacological profile. nih.govresearchgate.net The specific substitution pattern on this ring is a key determinant of biological activity. researchgate.net
Influence of Dimethyl Substitution at the 2,2-Positions
While extensive research specifically on 2,2-dimethylpiperazine (B1315816) derivatives is limited, studies on related scaffolds have shown that incorporating gem-dialkyl groups can be a viable strategy. For instance, in the development of certain enzyme inhibitors, the introduction of a gem-dimethyl substituent was found to result in acceptable potencies. This substitution can also impact receptor binding; bulky substituents may interfere with or, conversely, enhance binding to an active site, depending on the topology of the binding pocket. researchgate.net The modification of the piperazine nitrogen atoms with various groups can also modulate pharmacokinetic properties like lipophilicity. researchgate.net
| Substitution Pattern | Key Structural Feature | Potential Impact on Activity |
| 2,2-Dimethyl | Gem-dimethyl group at C-2 | - Steric hindrance can block metabolic pathways.- Influences ring conformation.- Can modulate binding affinity depending on target topology. |
| Unsubstituted C-2 | Hydrogen atoms at C-2 | - Allows for greater conformational flexibility.- Potential site for metabolism. |
| Mono-substituted C-2 | Single substituent at C-2 | - Introduces a chiral center, leading to stereoisomers with potentially different activities. |
Effects of the N-1 Cyclobutyl Group on Molecular Recognition
The N-1 cyclobutyl group is a critical feature that significantly influences how the molecule interacts with its biological target. The cyclobutyl moiety is not merely a passive linker but an active contributor to the pharmacodynamic and pharmacokinetic profile of the compound.
Research has shown that N-alkyl substituents, particularly cyclic ones, are often well-tolerated and can be optimized for potent biological activity. nih.gov In several instances, the N-cyclobutyl group has been identified as an optimal choice for enhancing metabolic stability. nih.gov Furthermore, this group can play a crucial role in orienting other key pharmacophoric elements of the molecule into favorable positions within a protein's binding pocket, thereby enhancing molecular recognition and affinity. nih.govru.nl
Stereochemical Considerations in Piperazine Derivatives
Stereochemistry is a fundamental aspect of SAR, as different enantiomers or diastereomers of a molecule can exhibit vastly different pharmacological profiles. researchgate.net In piperazine derivatives, chirality can be introduced by substitution on the carbon atoms of the ring.
However, a key feature of the 1-cyclobutyl-2,2-dimethylpiperazine scaffold is the absence of a chiral center at the C-2 position due to the gem-dimethyl substitution. This simplifies the stereochemical profile compared to mono-substituted piperazines, eliminating the possibility of enantiomers arising from this position.
Nevertheless, stereoisomerism can still be a factor if other substitutions are present on the piperazine ring (e.g., at C-3, C-5, or C-6). Studies on substituted piperazine-2,5-diones, for example, have shown that hydrogenation can lead to both cis and trans isomers, with the cis isomer often being the major product. chemrxiv.org The spatial arrangement of substituents (axial vs. equatorial) on the piperazine ring can also dramatically affect how the molecule mimics endogenous ligands or binds to receptors.
Role of the Cyclobutyl Moiety in Modulating Molecular Interactions
The cyclobutyl ring is increasingly utilized in medicinal chemistry to impart specific, advantageous properties to drug candidates. nih.gov Its three-dimensional and strained nature distinguishes it from more common acyclic or aromatic linkers. nih.gov
Conformational Restriction and Rigidity Contributions
A primary role of the cyclobutyl group is to introduce conformational restriction. nih.govresearchgate.net Flexible molecules often suffer an entropic penalty upon binding to a target, as their rotatable bonds become fixed. nih.gov By incorporating a rigid scaffold like a cyclobutyl ring, the number of available low-energy conformations is reduced. researchgate.netunina.itresearchgate.net
This pre-organization of the molecule into a more defined shape can favor the bioactive conformation required for molecular recognition by a receptor, leading to enhanced potency. researchgate.netresearchgate.net This strategy has been successfully used to rigidify flexible linkers in various drug candidates, leading to significant increases in activity. nih.gov The puckered structure of the cyclobutyl ring provides a defined three-dimensional geometry that is distinct from planar aromatic systems. nih.gov
| Moiety | Flexibility | Impact on Binding |
| Cyclobutyl Group | Rigid, conformationally restricted | - Reduces the number of available conformations.- Lowers the entropic penalty of binding.- Can lock the molecule in a bioactive conformation. nih.govresearchgate.net |
| Flexible Alkyl Chain | High, numerous rotatable bonds | - High number of possible conformations.- Can incur a significant entropic penalty upon binding. nih.gov |
Hydrophobic Interactions and Pocket Binding
The cyclobutyl moiety is a saturated hydrocarbon and is therefore hydrophobic. This property is crucial for its interaction with biological targets, as it can favorably occupy hydrophobic pockets within proteins. nih.gov The hydrophobic effect, which drives nonpolar groups to cluster away from an aqueous environment, is a major force in protein-ligand binding. nih.gov
Numerous studies have demonstrated that a cyclobutyl ring can fit optimally into hydrophobic subpockets of enzymes or receptors, contributing to binding affinity through van der Waals interactions and the displacement of water molecules. nih.gov In some cases, the introduction of a cyclobutyl group led to an unexpectedly high potency, which was attributed to its desolvation in a deeply buried binding mode. nih.govru.nl These hydrophobic pockets are crucial for ligand binding and often function as catalytic centers or transport tunnels within proteins. rsc.org
Preclinical Pharmacological and Biological Investigations
Assessment in Preclinical Cellular Models
Cell-Based Assay Development and Application
There is no publicly available information regarding the development or application of specific cell-based assays for the evaluation of 1-Cyclobutyl-2,2-dimethylpiperazine. Research in this area would typically involve designing experiments to measure the compound's effect on specific cellular functions, such as cell viability, proliferation, or the activity of a particular enzyme or receptor, but such studies on this compound have not been published.
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug design for understanding how a ligand, such as 1-Cyclobutyl-2,2-dimethylpiperazine, might interact with a biological target.
Binding Mode Predictions and Validation
To predict the binding mode of this compound, a three-dimensional structure of the target protein is required. The compound would be docked into the active site of the receptor, and scoring functions would be used to estimate the binding affinity for various poses. The results would identify the most likely binding orientation and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For related 2-substituted piperazines, conformational studies have shown that the preference of the substituent's orientation (axial versus equatorial) can significantly influence binding to pharmaceutically relevant targets like nicotinic acetylcholine (B1216132) receptors. nih.gov For this compound, similar conformational preferences would be crucial in determining its interaction with a target protein. Validation of these predictions could be achieved through techniques like X-ray crystallography of the ligand-protein complex or by comparing the predicted binding affinities with experimentally determined values for a series of related compounds.
Hot Spot Analysis for Rational Design
Hot spot analysis is a computational method used to identify regions within a protein's binding site that contribute most significantly to the binding energy. nih.gov These "hot spots" are typically rich in amino acid residues that can form favorable interactions with a ligand.
In the context of this compound, hot spot analysis of a target protein's binding pocket would guide the rational design of more potent analogs. By identifying these key interaction regions, modifications could be proposed to the cyclobutyl, dimethylpiperazine, or other parts of the molecule to enhance its interaction with these hot spots, thereby improving binding affinity and selectivity. This strategy is particularly important in the development of inhibitors for protein-protein interactions. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations provide detailed insights into the electronic properties and energetics of a molecule, which are fundamental to its chemical behavior and reactivity.
Electronic Structure and Reactivity Descriptors
Methods like Density Functional Theory (DFT) would be employed to calculate the electronic structure of this compound. From these calculations, various reactivity descriptors can be derived. These descriptors help in understanding the chemical reactivity of the molecule.
Table 1: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | 1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Relates to the chemical stability and reactivity of the molecule. |
| Ionization Potential | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity | -1.2 eV | Energy released when an electron is added. |
| Electronegativity | 2.65 | A measure of the ability of the molecule to attract electrons. |
| Hardness | 3.85 | Resistance to change in electron distribution. |
| Softness | 0.26 | Reciprocal of hardness, indicates higher reactivity. |
Note: The values in this table are illustrative and would need to be determined by actual quantum chemical calculations.
Conformational Analysis and Energy Landscapes
The three-dimensional shape of this compound is not static and can exist in various conformations due to the flexibility of the piperazine (B1678402) and cyclobutyl rings. Conformational analysis involves mapping the potential energy surface of the molecule to identify stable, low-energy conformations.
Quantum chemical calculations can determine the relative energies of different conformers, such as those with the cyclobutyl group in an axial or equatorial position relative to the piperazine ring. This analysis would reveal the most likely shapes the molecule will adopt in solution, which is crucial for understanding its ability to bind to a specific receptor. Studies on similar 2-substituted piperazines have highlighted the importance of such conformational preferences in their biological activity. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the molecular system over time, allowing for the study of the conformational changes of this compound and its interaction with a target protein in a simulated physiological environment.
An MD simulation would start with a docked complex of the compound and its target protein. Over the course of the simulation, the movements of all atoms in the system are calculated, providing insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. This can reveal important dynamic interactions that are not apparent from static docking poses. For instance, MD simulations could show how the cyclobutyl group explores different regions of the binding pocket or how the piperazine ring maintains key hydrogen bonds.
No Publicly Available Found for this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific computational and theoretical chemistry studies concerning the compound this compound were identified. Therefore, the generation of an article detailing its protein-ligand complex stability, dynamics, and ligand conformational sampling is not possible at this time.
The investigation did yield information on broader categories of piperazine derivatives, highlighting their significance in various research areas, including as receptor ligands and enzyme inhibitors. Computational methods such as density functional theory (DFT) and molecular dynamics simulations have been employed to study the properties and interactions of these related compounds. However, none of the available resources provided specific data or analysis for this compound.
Consequently, the requested article, which was to be strictly focused on the computational and theoretical chemistry of this compound as per the provided outline, cannot be produced. The absence of specific research on this compound prevents a scientifically accurate and informative discussion on the stability of its potential protein-ligand complexes or its conformational sampling behavior.
Should research on this compound be published in the future, a detailed article based on the requested outline could be generated.
Applications in Advanced Chemical Research
1-Cyclobutyl-2,2-dimethylpiperazine as a Synthetic Intermediate
The structural features of this compound, namely the sterically hindered piperazine (B1678402) ring and the appended cyclobutyl group, make it a valuable building block in organic synthesis.
Building Block for Complex Heterocyclic Structures
The this compound moiety can be strategically incorporated into larger, more complex heterocyclic systems. The secondary amine of the piperazine ring provides a reactive site for a variety of chemical transformations, allowing for the construction of novel molecular architectures. The presence of the gem-dimethyl group on the piperazine ring can impart specific conformational constraints and metabolic stability to the resulting molecules. The cyclobutyl group, a non-planar and conformationally rigid moiety, can serve as a key pharmacophoric element, influencing the binding affinity and selectivity of the final compound towards biological targets.
Role in Multi-step Organic Synthesis
In the realm of multi-step organic synthesis, this compound can serve as a crucial intermediate. Its synthesis is conceptually rooted in the preparation of the core 2,2-dimethylpiperazine (B1315816), which can be synthesized through various methods, including the reduction of 3,3-dimethylpiperazin-2-one. A patent describes a process for preparing 2,2-dimethylpiperazine from isobutyraldehyde (B47883) and ethylenediamine (B42938), which can then be further functionalized. google.com The subsequent introduction of the cyclobutyl group onto the piperazine nitrogen can be achieved through standard N-alkylation or reductive amination protocols.
Once formed, this intermediate can undergo a variety of reactions at the remaining N-H position, such as acylation, sulfonation, and further alkylation, to generate a diverse array of derivatives. The tert-butoxycarbonyl (Boc) protected precursor, tert-butyl 2,2-dimethylpiperazine-1-carboxylate, is a commercially available starting material that facilitates controlled, stepwise functionalization of the piperazine core. chemicalbook.coma2bchem.com
Scaffold Diversification and Library Synthesis
The unique three-dimensional shape conferred by the piperazine ring makes it an attractive scaffold for the design and synthesis of compound libraries for high-throughput screening.
Design of Compound Libraries Based on the Piperazine Core
The this compound scaffold is well-suited for the creation of focused compound libraries. By systematically varying the substituents at the remaining secondary amine, a multitude of analogues can be rapidly generated. This approach allows for the exploration of the chemical space around this privileged core, potentially leading to the discovery of new bioactive molecules. The cyclobutyl and gem-dimethyl groups provide a constant structural framework, while the diversification at the second nitrogen atom allows for the fine-tuning of physicochemical and pharmacological properties. A related compound, Cyclobutyl-[4-(2,5-dimethyl-phenyl)-piperazin1-yl]-methanone, highlights the interest in combining cyclobutyl and substituted piperazine moieties in medicinal chemistry. ontosight.ai
Parallel Synthesis and High-Throughput Chemistry Applications
The robust nature of the piperazine core and the reliability of reactions involving its secondary amine make this compound an ideal candidate for parallel synthesis and high-throughput chemistry. Automated synthesis platforms can be employed to efficiently generate large libraries of derivatives in a time- and resource-effective manner. This rapid generation of diverse compounds is crucial for screening campaigns aimed at identifying hits for various biological targets.
Potential in Materials Science Research
While the primary focus for piperazine derivatives has been in the pharmaceutical arena, the unique structural and electronic properties of compounds like this compound suggest potential applications in materials science. The nitrogen atoms of the piperazine ring can act as ligands for metal coordination, opening up possibilities for the development of novel metal-organic frameworks (MOFs) or coordination polymers. The conformational rigidity imparted by the cyclobutyl and gem-dimethyl groups could influence the packing and bulk properties of materials derived from this scaffold. Further research is warranted to explore the utility of this compound in the design of functional materials with tailored electronic, optical, or porous properties.
Incorporation into Polymeric Systems
There is currently no available research documenting the incorporation of this compound into any polymeric systems. Searches for polyamides, polyimides, or other polymers synthesized using this specific diamine have not yielded any results. Consequently, no data on the properties or performance of such polymers can be presented.
Exploration in Novel Material Design
Similarly, the exploration of this compound in the design of novel materials is an area that appears to be uninvestigated in the current body of scientific literature. There are no reports on its use in the synthesis of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or any other advanced materials where its unique structure might be of interest. Therefore, no research findings or characteristic data can be provided for this subsection.
Intellectual Property Landscape and Research Opportunities
Patent Analysis for Synthetic Methodologies
A detailed review of the patent literature reveals no patents specifically claiming a synthetic methodology for 1-Cyclobutyl-2,2-dimethylpiperazine. However, the synthesis of its structural isomer, 2,2-dimethylpiperazine (B1315816), is documented, offering valuable insights into potential synthetic routes.
A key patent, WO2019193134A1, details a novel process for the preparation of 2,2-dimethylpiperazine, which is highlighted as a widely used intermediate in the synthesis of more complex compounds. The disclosed method involves the reaction of 2-chloro-2-methylpropanal with ethylenediamine (B42938), followed by catalytic hydrogenation. This approach circumvents some of the drawbacks of previous methods, such as the use of hazardous reagents and the generation of significant inorganic salt waste.
Drawing from this and general principles of organic synthesis, a plausible synthetic strategy for this compound would likely involve the N-alkylation of a pre-formed 2,2-dimethylpiperazine ring with a suitable cyclobutylating agent.
Table 1: Plausible Synthetic Approaches for this compound
| Step | Description | Key Considerations |
| 1. Synthesis of 2,2-dimethylpiperazine | Following a method analogous to that described in WO2019193134A1, starting from isobutyraldehyde (B47883). | Optimization of reaction conditions to maximize yield and purity of the piperazine (B1678402) core. |
| 2. N-Alkylation | Reaction of 2,2-dimethylpiperazine with a cyclobutyl halide (e.g., cyclobutyl bromide) or a cyclobutyl ketone via reductive amination. | Selection of appropriate solvent, base, and temperature to favor mono-alkylation and minimize side reactions. |
| 3. Purification | Purification of the final product using techniques such as distillation or chromatography. | Ensuring the removal of unreacted starting materials and by-products to achieve high purity. |
The lack of specific patents for the synthesis of this compound suggests that this compound may not have been synthesized on a large scale or that its synthesis is considered a routine extension of known chemical transformations, not meeting the novelty and non-obviousness criteria for patentability. This presents an opportunity for the development and potential patenting of a novel, efficient, and scalable synthetic process.
Scaffold-Based Patent Claims and Research Implications
While no patents explicitly claim the this compound scaffold, the broader piperazine and cyclobutane (B1203170) moieties are extensively featured in medicinal chemistry patents, underscoring their therapeutic relevance.
Piperazine derivatives are a cornerstone of modern pharmacology, with applications spanning a wide range of therapeutic areas, including antipsychotics, antidepressants, and antihistamines. The piperazine ring is often favored for its ability to introduce basic nitrogen atoms, which can be crucial for receptor binding and improving pharmacokinetic properties.
Similarly, the cyclobutane ring has gained increasing attention in drug design. Its three-dimensional, puckered structure can offer advantages in terms of metabolic stability, binding affinity, and the exploration of novel chemical space compared to more common planar aromatic rings. Patents for compounds incorporating cyclobutane derivatives highlight their use as inhibitors of enzymes such as Janus kinases (JAKs), which are implicated in inflammatory and autoimmune diseases.
The combination of these two privileged scaffolds in this compound suggests a high potential for biological activity. The absence of direct patent claims for this specific scaffold could imply that it represents a relatively unexplored area of chemical space. This presents a significant opportunity for research and development, as novel compounds built upon this scaffold may exhibit unique pharmacological profiles and could form the basis of new patent applications.
Emerging Research Areas and Unexplored Applications
Given the lack of direct research on this compound, its potential applications must be inferred from the known activities of structurally related compounds. The piperazine and cyclobutane motifs are prevalent in compounds targeting the central nervous system (CNS) and metabolic diseases.
Table 2: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Rationale |
| Central Nervous System (CNS) Disorders | Piperazine derivatives are well-established as antipsychotics, antidepressants, and anxiolytics due to their interaction with various neurotransmitter receptors. The lipophilic cyclobutyl group could enhance blood-brain barrier penetration. |
| Metabolic Diseases | The piperazine scaffold is a key component in several developmental drugs, including those targeting metabolic disorders. The unique conformational constraints imposed by the cyclobutyl and dimethyl groups could lead to novel interactions with metabolic enzymes or receptors. |
| Oncology | Piperazine-containing compounds have been investigated for their anticancer properties. The introduction of a cyclobutyl moiety could lead to new structure-activity relationships and the discovery of compounds with novel mechanisms of action. |
| Inflammatory and Autoimmune Diseases | The use of cyclobutane derivatives in JAK inhibitors suggests that the this compound scaffold could be a valuable starting point for the design of new anti-inflammatory agents. |
The gem-dimethyl substitution at the 2-position of the piperazine ring is a notable feature. This substitution pattern can lock the conformation of the ring and provide steric hindrance, which may influence receptor binding selectivity and metabolic stability.
Conclusion and Future Directions in 1 Cyclobutyl 2,2 Dimethylpiperazine Research
Summary of Key Academic Contributions
Academic research has laid a broad foundation for understanding compounds like 1-cyclobutyl-2,2-dimethylpiperazine through extensive work on piperazine (B1678402) and cyclobutane (B1203170) chemistry. The piperazine ring is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to improve the pharmacokinetic profiles of drug candidates. researchgate.netresearchgate.net Its basic nitrogens can be functionalized to modulate properties such as solubility and target binding. ontosight.ai
Key contributions relevant to the synthesis of this compound include the development of robust methods for creating the 2,2-dimethylpiperazine (B1315816) precursor. Furthermore, various N-alkylation strategies have been established for piperidine (B6355638) and other secondary amines, which are applicable to the introduction of the cyclobutyl group. researchgate.net These methods often involve the reaction of the secondary amine with an alkyl halide, such as cyclobutyl bromide, sometimes in the presence of a base to neutralize the resulting acid. researchgate.net More advanced techniques, such as copper-catalyzed metallaphotoredox reactions, offer alternative pathways for N-alkylation with a broad substrate scope. princeton.edu
From a biological standpoint, the academic community has extensively documented the diverse activities of piperazine derivatives, which include anticancer, antimicrobial, anti-inflammatory, and central nervous system effects. nih.govjocpr.comacgpubs.orgnih.govwisdomlib.org The specific substitution on the piperazine nitrogens is a critical determinant of the compound's pharmacological profile. jocpr.com Similarly, the inclusion of a cyclobutyl ring is a known strategy in drug design to introduce conformational rigidity and explore new chemical space, with several cyclobutane-containing drugs having reached the market. nih.govnih.gov
Open Questions and Research Gaps
Despite the wealth of information on related compounds, significant research gaps exist specifically for this compound. The primary unanswered question is the full experimental characterization of this molecule.
Key Research Gaps:
Definitive Synthesis and Characterization: While a synthetic route can be postulated, detailed experimental validation, including reaction conditions, yields, and comprehensive spectroscopic and physical data for this compound, is not available in the public domain.
Biological Activity Profile: The biological effects of this specific compound remain unexplored. It is unknown whether the combination of the 2,2-dimethylpiperazine core and the N-cyclobutyl substituent leads to any significant and selective biological activity. Screening against a wide range of biological targets is necessary to identify any potential therapeutic applications.
Structure-Activity Relationships (SAR): Without data on the parent compound, no structure-activity relationship studies have been conducted. Understanding how modifications to the cyclobutyl or piperazine rings affect activity is crucial for any drug discovery program.
Pharmacokinetic and Toxicological Data: There is no information on the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound. These studies are essential to assess its potential as a drug candidate.
Future Prospects for Novel Derivatization and Biological Exploration
The structural features of this compound present several exciting avenues for future research and development. The presence of a secondary amine in the piperazine ring offers a clear point for further derivatization.
Future Derivatization Strategies:
Functionalization of the Second Nitrogen: The remaining secondary amine of the piperazine ring is a prime location for introducing a wide variety of substituents. This could include aromatic rings, alkyl chains, or other functional groups known to modulate pharmacological activity. This approach could lead to the development of dual-targeting ligands or compounds with improved potency and selectivity. acs.org
Modification of the Cyclobutyl Ring: Introducing substituents onto the cyclobutyl ring could fine-tune the steric and electronic properties of the molecule, potentially leading to enhanced target engagement.
Exploration of Stereoisomers: The synthesis of enantiomerically pure forms of this compound and its derivatives could reveal stereospecific biological activities, a common phenomenon in pharmacology.
Prospects for Biological Exploration:
Given the broad biological activities of piperazine and cyclobutane derivatives, future research should involve screening this compound and its novel derivatives against a diverse panel of biological targets. Areas of high potential interest include:
Oncology: Many piperazine-containing compounds exhibit anticancer properties. nih.gov
Infectious Diseases: The piperazine scaffold is a component of several antimicrobial and antifungal agents. acgpubs.orgnih.govresearchgate.net
Central Nervous System Disorders: Piperazine derivatives are well-represented among drugs targeting CNS disorders. researchgate.net
Inflammatory Diseases: Anti-inflammatory activity has been reported for various piperazine derivatives. nih.gov
Q & A
Q. What are the optimal synthetic routes for 1-Cyclobutyl-2,2-dimethylpiperazine, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Route Design : Start with a piperazine backbone and introduce cyclobutyl and dimethyl substituents via nucleophilic substitution or reductive amination. For example, cyclobutyl groups can be added using cyclobutyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Condition Optimization :
- Solvent Selection : Test polar aprotic solvents (e.g., DCM, DMF) for solubility and reactivity .
- Catalysts : Employ Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-linked derivatives, using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) .
- Monitoring : Use TLC (hexane:ethyl acetate, 1:2) to track reaction progress .
- Purification : Column chromatography (silica gel, ethyl acetate:hexane gradients) or recrystallization for high-purity yields .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (GC-MS/LC-MS) : Look for molecular ion peaks matching the molecular weight (e.g., calculated M+ for C₁₀H₂₀N₂: 168.16 g/mol) .
- Infrared (IR) Spectroscopy : Verify N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives observed across different assay platforms?
Methodological Answer:
- Assay Replication : Repeat assays under standardized conditions (e.g., pH, temperature, cell lines) to isolate variables .
- Structural Confirmation : Re-characterize derivatives to rule out batch-to-batch structural variations (e.g., unintended stereochemistry) .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies to differentiate true activity from assay noise .
- Target Validation : Use knockout models or competitive binding assays to confirm target specificity .
Q. What computational strategies are recommended for predicting the binding affinities of this compound derivatives to neurological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., dopamine receptors). Prioritize docking poses with hydrogen bonds to piperazine nitrogens .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .
- Free Energy Calculations : Apply MM-GBSA to quantify binding energy contributions from cyclobutyl hydrophobic interactions .
Q. How should structure-activity relationship (SAR) studies be designed to evaluate the contribution of cyclobutyl and dimethyl substituents in piperazine derivatives?
Methodological Answer:
- Substituent Variation : Synthesize analogs with substituent modifications (e.g., cyclopentyl vs. cyclobutyl) and measure activity shifts .
- Pharmacophore Mapping : Identify critical features (e.g., hydrophobic cyclobutyl, hydrogen-bonding piperazine) using tools like Phase or MOE .
- Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity .
- Crystallography : Resolve co-crystal structures with targets to validate SAR hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
